molecular formula C16H13ClF2N2O2 B2909603 N1-(2-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide CAS No. 941939-65-7

N1-(2-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide

Cat. No. B2909603
CAS RN: 941939-65-7
M. Wt: 338.74
InChI Key: ZSDOUICMEGZTOC-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has gained significant attention in recent years due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide is complex and involves multiple pathways. One of the primary mechanisms of action is through the activation of the Nrf2-Keap1 pathway, which regulates the expression of antioxidant and detoxification enzymes. This compound has also been shown to inhibit the NF-κB pathway, which plays a role in inflammation and cancer. Additionally, this compound can induce apoptosis through the activation of the JNK and p38 MAPK pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and have neuroprotective effects by reducing oxidative stress and inflammation. In vivo studies have shown that this compound can inhibit tumor growth, reduce inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N1-(2-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide in lab experiments is its broad range of potential therapeutic applications. This compound has shown promise in cancer, inflammation, and neurodegenerative disorder research, making it a versatile compound for studying various diseases. However, one of the limitations of using this compound is its complex mechanism of action, which can make it difficult to determine the exact pathways involved in its therapeutic effects.

Future Directions

There are several future directions for N1-(2-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide research. One potential direction is to investigate the use of this compound in combination with other therapies, such as chemotherapy or radiation therapy, to enhance its therapeutic effects. Another direction is to explore the use of this compound in other diseases, such as cardiovascular disease or metabolic disorders. Additionally, future research could focus on developing more efficient synthesis methods for this compound to improve its yield and reduce costs.

Synthesis Methods

N1-(2-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide is synthesized from 2,3-dihydro-2,2-dimethyl-1H-indene-1-carboxylic acid, which undergoes a series of reactions to produce the final product. The synthesis method involves the use of several reagents and solvents, including acetic anhydride, pyridine, and chloroform. The yield of this compound can vary depending on the reaction conditions, but typically ranges from 50-70%.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, including breast, prostate, and lung cancer. Inflammation research has also shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[(2,6-difluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF2N2O2/c17-12-5-2-1-4-10(12)8-20-15(22)16(23)21-9-11-13(18)6-3-7-14(11)19/h1-7H,8-9H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDOUICMEGZTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NCC2=C(C=CC=C2F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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